molecular formula C12H12BrN3O B3289036 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 854541-92-7

3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B3289036
CAS No.: 854541-92-7
M. Wt: 294.15 g/mol
InChI Key: JRWOJNDXXAKMTK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 854541-92-7) is a high-purity chemical compound offered as a versatile small-molecule scaffold for research and development. This substance features a 1,2,4-oxadiazole heterocyclic core, a structure of significant interest in medicinal chemistry due to its unique bioisosteric properties and wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring demonstrates bioisosteric equivalence with ester and amide moieties, which can enhance metabolic stability and modulate target selectivity in drug candidates . The specific molecular architecture of this compound, incorporating a 4-bromophenyl group at the 3-position and a pyrrolidine moiety at the 5-position of the oxadiazole ring, makes it a valuable building block for designing novel therapeutic agents. Derivatives of 1,2,4-oxadiazoles have been explored for a diverse range of pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system activities . The bromophenyl substituent also provides a synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, enabling the creation of libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes in pharmaceutical development, chemical biology, and other investigative fields. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOJNDXXAKMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions due to the presence of the oxadiazole ring.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exhibits significant antimicrobial properties. A study conducted by researchers at a pharmaceutical institute demonstrated that derivatives of this compound showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Anticancer Properties

Further investigations have revealed its potential as an anticancer agent. In vitro studies showed that the compound induces apoptosis in cancer cells by activating specific pathways associated with cell death. A notable study published in a peer-reviewed journal highlighted that the compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Polymeric Applications

The compound has also been explored for use in polymer science. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. A research team synthesized a series of copolymers containing this compound and evaluated their properties. The resulting materials demonstrated improved resistance to thermal degradation compared to traditional polymers .

Fluorescent Materials

Additionally, this compound has been investigated for its fluorescent properties. It has potential applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging. Studies have reported that modifications to the oxadiazole ring can tune its emission properties, making it suitable for various optoelectronic devices .

Pesticidal Activity

The pesticidal properties of this compound have been documented in several studies. Field trials demonstrated that formulations containing this compound effectively controlled pests such as aphids and whiteflies on crops like tomatoes and cucumbers. The mode of action involves interference with the pest's nervous system .

Case Studies

StudyApplicationFindings
Pharmaceutical Institute StudyAntimicrobialEffective against resistant bacterial strains
Cancer Research JournalAnticancerInduces apoptosis in MCF-7 and HeLa cells
Polymer Science ResearchMaterial StrengthEnhanced thermal stability in copolymer matrices
Agricultural Chemistry TrialsPesticideEffective control of aphids and whiteflies

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its application:

    Pharmacological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to active sites or allosteric sites, leading to therapeutic effects.

    Material Properties: In materials science, the electronic properties of the oxadiazole ring contribute to its function in devices. The conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Anti-Inflammatory Oxadiazoles

Several 1,3,4-oxadiazole derivatives with anti-inflammatory activity have been reported, providing a basis for comparison:

Compound Name Substituents Anti-Inflammatory Activity (% Inhibition) Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 3-(4-Bromophenyl), 5-(4-chlorophenyl) 59.5% (20 mg/kg)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 3-(4-Bromophenyl), 5-(3,4-dimethoxyphenyl) 61.9% (20 mg/kg)
Target Compound 3-(4-Bromophenyl), 5-(pyrrolidin-2-yl) Not reported

Key Observations :

  • The 4-chlorophenyl and 3,4-dimethoxyphenyl substituents at position 5 enhance anti-inflammatory activity, likely due to improved electron distribution and target binding .
  • The pyrrolidine substituent in the target compound may offer superior solubility compared to aromatic substituents but requires empirical validation .

Anticancer Oxadiazoles

1,2,4-Oxadiazoles are also explored as apoptosis inducers. Notable examples include:

Compound Name Substituents Activity (IC₅₀) Reference
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 3-(4-Trifluoromethylphenyl), 5-(3-chlorothiophen-2-yl) Active against breast and colorectal cancer cells
5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole 3-(5-Chloropyridin-2-yl), 5-(3-chlorothiophen-2-yl) In vivo activity in MX-1 tumor model
Target Compound 3-(4-Bromophenyl), 5-(pyrrolidin-2-yl) Not reported

Structural Insights :

  • Aryl groups (e.g., trifluoromethylphenyl) at position 3 and heteroaromatic rings (e.g., thiophene) at position 5 are critical for anticancer activity .
  • The pyrrolidine substituent in the target compound may modulate selectivity toward novel targets, such as TIP47 (IGF II receptor binding protein), though further studies are needed .

Insecticidal Oxadiazoles

Anthranilic diamide derivatives with 1,2,4-oxadiazole rings show potent insecticidal activity:

Compound Name Substituents Insecticidal Activity (LC₅₀) Reference
3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Complex substituents (methylsulfonyl, chloropyridinyl) LC₅₀ = 0.20 mg L⁻¹ (Plutella xylostella)
Target Compound 3-(4-Bromophenyl), 5-(pyrrolidin-2-yl) Not reported

SAR Notes:

  • Bioisosteric replacement of amides with oxadiazoles improves metabolic stability and target affinity .
  • The bromophenyl group in the target compound may enhance binding to insecticidal targets, but the pyrrolidine ring’s role remains unexplored .

Biological Activity

3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, pharmacological effects, and case studies that highlight its therapeutic potential.

  • IUPAC Name : 3-(4-bromophenyl)-5-(2-pyrrolidinyl)-1,2,4-oxadiazole
  • Molecular Formula : C₁₃H₁₄BrN₃O
  • Molecular Weight : 308.17 g/mol
  • CAS Number : 1094291-05-0

Synthesis and Derivatives

The synthesis of oxadiazole derivatives has gained attention due to their diverse biological activities. The compound can be synthesized through various methods involving the reaction of appropriate starting materials under controlled conditions. Research indicates that modifications in the oxadiazole ring can lead to enhanced biological properties .

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:

  • In vitro Studies : A derivative of oxadiazole showed an IC₅₀ value of 15.63 µM against the MCF-7 breast cancer cell line, comparable to Tamoxifen (IC₅₀ = 10.38 µM) . This suggests that modifications in the oxadiazole structure can lead to compounds with potent anticancer effects.
CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-715.63
TamoxifenMCF-710.38

Antibacterial Activity

The biological activity of oxadiazoles extends to antibacterial properties as well. Compounds derived from oxadiazole have shown promising results against various bacterial strains:

  • Antibacterial Studies : In a study evaluating antibacterial activity, some oxadiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)Reference
Oxadiazole DerivativeStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2

Antifungal Activity

In addition to anticancer and antibacterial properties, oxadiazoles have been evaluated for antifungal activity:

  • Fungal Studies : Certain derivatives have shown MIC values between 5 and 8.9 µg/mL against Bacillus species .

Case Studies

  • Evaluation of Anticancer Activity : A study conducted on a series of oxadiazole derivatives revealed that specific modifications could enhance their efficacy against cancer cells significantly. The study highlighted the importance of structure-activity relationships in developing new anticancer agents .
  • Antimicrobial Properties : Another research effort focused on the antibacterial effects of pyrrole-containing oxadiazoles demonstrated that these compounds could serve as effective lead compounds for developing new antibiotics .

Q & A

Basic: What are the standard synthetic routes for 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as bromobenzohydrazide with pyrrolidine-containing acyl chlorides. A common approach includes:

  • Step 1: Reacting 4-bromobenzohydrazide with a pyrrolidine-derived acid chloride in the presence of a base (e.g., triethylamine) to form an intermediate.
  • Step 2: Cyclization using phosphoryl chloride (POCl₃) or other dehydrating agents under reflux .
    Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (50–100°C), and stoichiometric ratios of reagents. For example, highlights the use of DME (dimethoxyethane) at 50°C for high-yield cyclization .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR: To confirm substituent positions and ring connectivity. For instance, pyrrolidine protons appear as multiplet signals in δ 1.5–3.5 ppm, while the oxadiazole ring protons are typically deshielded .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 323.08 for C₁₂H₁₁BrN₃O) and purity .
  • X-ray Crystallography: Resolves bond angles and torsion strains in the oxadiazole-pyrrolidine junction, as demonstrated in structurally similar analogs .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Caspase Activation Assays: Measure apoptosis induction via fluorogenic substrates (e.g., Ac-DEVD-AMC) in cancer cell lines (e.g., T47D breast cancer cells) .
  • Cell Viability Screening: Use MTT or resazurin assays across diverse cell lines (e.g., colorectal HCT-116 vs. lung A549) to identify selectivity patterns .
  • Flow Cytometry: Assess cell cycle arrest (e.g., G₁ phase) and apoptosis markers (Annexin V/PI staining) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

  • Substituent Modification: Replace the 4-bromophenyl group with pyridyl or chlorothiophenyl moieties to enhance target binding, as seen in , where pyridyl substitution improved in vivo activity .
  • Pyrrolidine Functionalization: Introduce methyl or carbonyl groups to the pyrrolidine ring to modulate solubility and steric effects. notes pyrrolidine derivatives’ role in enhancing pharmacokinetic profiles .
  • Positional Isomerism: Test 3- vs. 5-position substitutions on the oxadiazole ring to evaluate electronic effects on bioactivity .

Advanced: What mechanistic approaches are used to identify the molecular target of this compound?

Methodological Answer:

  • Photoaffinity Labeling: Incorporate a photoreactive group (e.g., benzophenone) into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification. used this method to identify TIP47 (IGF II receptor binding protein) as a target .
  • Kinase Profiling Panels: Screen against 300+ kinases to detect inhibition/activation, using ATP-Glo assays .
  • CRISPR-Cas9 Knockout Models: Validate target relevance by knocking out candidate genes (e.g., TIP47) and assessing resistance in cell viability assays .

Advanced: How should researchers address contradictions in biological activity data (e.g., efficacy in breast cancer cells but not in lung cancer lines)?

Methodological Answer:

  • Transcriptomic Profiling: Compare gene expression (RNA-seq) between responsive (e.g., T47D) and non-responsive cell lines to identify differential pathways (e.g., apoptosis regulators like Bcl-2) .
  • Proteomic Analysis: Quantify protein expression (e.g., via SILAC labeling) to detect target protein abundance discrepancies .
  • Metabolic Stability Testing: Evaluate compound degradation rates in different cell lysates to rule out pharmacokinetic variability .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding poses with targets like MAO-B (monoamine oxidase B) or GSK-3β. highlights docking scores as predictors of inhibitory activity .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics with residues (e.g., Tyr-435 in MAO-B) .
  • QSAR Modeling: Develop quantitative models correlating substituent electronegativity (Hammett constants) with IC₅₀ values .

Advanced: What strategies expand the compound’s therapeutic potential beyond oncology (e.g., neurodegenerative diseases)?

Methodological Answer:

  • MAO Inhibition Assays: Test against recombinant human MAO-A/MAO-B using kynuramine as a substrate, as in , which identified oxadiazole derivatives as MAO-B inhibitors .
  • Blood-Brain Barrier (BBB) Penetration Prediction: Apply PAMPA-BBB assays or in silico models (e.g., SwissADME) to prioritize analogs with log P values of 2–3.5 .
  • In Vivo Neuroprotection Models: Assess efficacy in MPTP-induced Parkinson’s disease mice, measuring dopamine levels via HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

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